An In-Depth Technical Guide to 3-Fluoro-2-iodo-6-methylbenzoic Acid (CAS: 1417190-24-9)
An In-Depth Technical Guide to 3-Fluoro-2-iodo-6-methylbenzoic Acid (CAS: 1417190-24-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
3-Fluoro-2-iodo-6-methylbenzoic acid is a highly functionalized aromatic compound that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique substitution pattern, featuring a carboxylic acid, a fluorine atom, an iodine atom, and a methyl group on the benzene ring, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.
The strategic incorporation of fluorine and iodine into a single molecular scaffold is of significant interest in drug design. The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and pharmacokinetic properties.[1][2][3] Concurrently, the iodine atom serves as a versatile handle for a range of cross-coupling reactions, enabling the construction of intricate molecular architectures.[2] This dual functionality makes 3-fluoro-2-iodo-6-methylbenzoic acid a powerful tool for medicinal chemists seeking to fine-tune the properties of drug candidates.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-fluoro-2-iodo-6-methylbenzoic acid is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source |
| CAS Number | 1417190-24-9 | [2] |
| Molecular Formula | C₈H₆FIO₂ | [2] |
| Molecular Weight | 280.03 g/mol | [2] |
| Appearance | Off-white solid | [5] |
| Storage | Room temperature | [2] |
Further characterization data, such as melting point, solubility, and detailed spectroscopic information (NMR, IR), are not consistently reported in publicly available literature but can be obtained from commercial suppliers upon request.[6][7]
Synthesis of 3-Fluoro-2-iodo-6-methylbenzoic Acid
The synthesis of 3-fluoro-2-iodo-6-methylbenzoic acid can be achieved through the ortho-iodination of a readily available precursor, 5-fluoro-2-methylbenzoic acid. This transformation is a key step in accessing this valuable building block.
Synthetic Pathway
Detailed Experimental Protocol
This protocol is based on a reported palladium-catalyzed ortho-iodination reaction.[1][5]
Materials:
-
5-Fluoro-2-methylbenzoic acid
-
N-Iodosuccinimide (NIS)
-
Palladium(II) acetate (Pd(OAc)₂)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EA)
-
Petroleum ether (PE)
-
Water (H₂O)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-fluoro-2-methyl-benzoic acid (3.0 g, 19.5 mmol) in 100 mL of DMF, add N-iodosuccinimide (NIS) (4.8 g, 21.4 mmol) and palladium(II) acetate (Pd(OAc)₂) (448 mg, 2 mmol).[5]
-
Stir the reaction mixture at 110 °C for 2 hours.[5]
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.[5]
-
Extract the product with ethyl acetate (EA).[5]
-
Collect the organic layer, dry it over sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.[5]
-
Purify the crude product by silica-gel column chromatography using a mixture of petroleum ether and ethyl acetate (PE/EA = 6/1) as the eluent.[5]
-
The final product, 3-fluoro-2-iodo-6-methylbenzoic acid, is obtained as an off-white solid (4.9 g, 89.7% yield).[5]
Characterization:
-
LCMS (ESI+): m/z (M+H)⁺ 281.7[5]
Reactivity and Synthetic Applications
The synthetic utility of 3-fluoro-2-iodo-6-methylbenzoic acid stems from the distinct reactivity of its functional groups. The iodine atom at the ortho position to the carboxylic acid is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions allow for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular frameworks.[2][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. The 2-iodo substituent of 3-fluoro-2-iodo-6-methylbenzoic acid makes it an excellent substrate for this reaction.
Exemplary Protocol for Suzuki-Miyaura Coupling of a 2-Iodobenzoic Acid Derivative:
This generalized protocol is based on established methods for Suzuki-Miyaura couplings of similar substrates.[8]
Materials:
-
3-Fluoro-2-iodo-6-methylbenzoic acid derivative (e.g., methyl ester) (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq.)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
Procedure:
-
In a dry Schlenk flask under an argon atmosphere, combine the 3-fluoro-2-iodo-6-methylbenzoic acid derivative, arylboronic acid, base, palladium catalyst, and phosphine ligand.[8]
-
Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[8]
-
Add the degassed solvent mixture via syringe.[8]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, cool the reaction to room temperature and perform an appropriate aqueous workup and purification by column chromatography.
Heck Reaction
The Heck reaction is another palladium-catalyzed cross-coupling reaction that involves the reaction of an unsaturated halide with an alkene to form a substituted alkene. The C-I bond in 3-fluoro-2-iodo-6-methylbenzoic acid is reactive under Heck conditions.
General Considerations for the Heck Reaction:
The Heck reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as triethylamine.[9] The choice of solvent, ligand, and reaction temperature can significantly influence the outcome of the reaction. For aryl iodides, the reaction often proceeds under milder conditions compared to aryl bromides or chlorides.[10]
Role in Drug Discovery and Development
While specific examples of marketed drugs synthesized directly from 3-fluoro-2-iodo-6-methylbenzoic acid are not readily found in the public domain, its structural motifs are prevalent in a wide range of biologically active compounds. The combination of fluorine and a reactive handle for cross-coupling makes it an ideal starting material for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.[1][3]
The introduction of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug molecule.[1][11] Furthermore, the high electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, which can in turn affect the binding affinity of the molecule to its target protein.[3]
The iodo-substituent provides a strategic point for diversification. Through cross-coupling reactions, a wide array of substituents can be introduced, allowing for the systematic exploration of the structure-activity relationship (SAR) of a particular compound series. This is a critical aspect of the iterative process of drug design and optimization.
Conclusion
3-Fluoro-2-iodo-6-methylbenzoic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its well-defined synthesis and the predictable reactivity of its functional groups make it a reliable starting material for the construction of complex molecular architectures. The ability to leverage the unique properties of both fluorine and iodine within a single molecule provides researchers and drug development professionals with a powerful tool to design and synthesize novel therapeutic agents with improved pharmacological profiles. As the demand for more sophisticated and effective drugs continues to grow, the importance of such highly functionalized intermediates is set to increase.
References
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B-K. (n.d.). 3-Fluoro-2-iodo-6-methylbenzoic acid. Retrieved from [Link]
- Doucet, H., & Hierso, J.-C. (2007). The Heck Reaction. In Name Reactions in Heterocyclic Chemistry II (pp. 41-93). John Wiley & Sons, Inc.
- MDPI. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Mol Divers, 27(4), 1545-1571.
- National Center for Biotechnology Information. (2021, February 1). The Role of Fluorine in Glycomimetic Drug Design. Chembiochem, 22(3), 488-503.
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ChemistryViews. (2018, June 5). When Fluorine Meets Iodine. Retrieved from [Link]
- MDPI. (2021, March 27). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 26(7), 1868.
- MDPI. (2018, January 14). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 154.
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Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- National Center for Biotechnology Information. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(33), 22895-22923.
- National Center for Biotechnology Information. (2007, July 25). Two Methods for Direct ortho-Arylation of Benzoic Acids. J. Am. Chem. Soc., 129(33), 10074-10075.
- National Center for Biotechnology Information. (2020, August 12). IrIII -Catalyzed Selective ortho-Monoiodination of Benzoic Acids with Unbiased C-H Bonds. Chemistry, 26(45), 10185-10190.
- ACS Publications. (2017, December 12). Base- and Additive-Free Ir-Catalyzed ortho-Iodination of Benzoic Acids: Scope and Mechanistic Investigations.
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ResearchGate. (2024, February 1). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]
- National Center for Biotechnology Information. (2000, March 3). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry, 6(5), 843-8.
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National Center for Biotechnology Information. (n.d.). The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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ChemRxiv. (n.d.). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Retrieved from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Retrieved from [Link]
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